6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline

Vue d'ensemble

Description

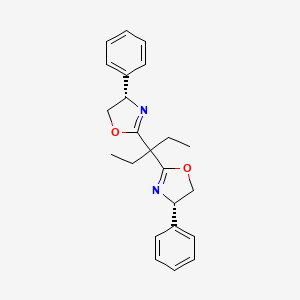

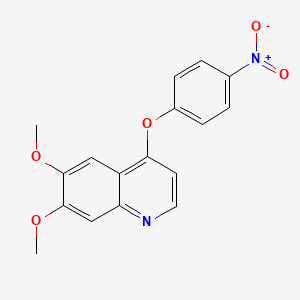

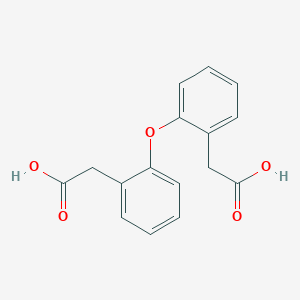

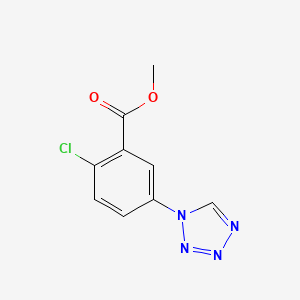

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline is a chemical compound with the molecular formula C17H14N2O5 . It is a related compound of cabozantinib (CAS# 849217-68-1) with potential anticancer activity .

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline can be achieved from 4-Nitrophenol and 4-chloro-6,7-dimethoxyquinoline and Sodium bicarbonate . Another raw material that can be used for its synthesis is 3,4-dimethoxyaniline .Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline consists of 17 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The molecular weight of this compound is 326.3 .Chemical Reactions Analysis

While specific chemical reactions involving 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline are not mentioned in the search results, it is known that it can be used in the preparation of various derivatives with potential biological activities .Physical And Chemical Properties Analysis

The boiling point of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline is predicted to be 480.9±40.0 °C, and its density is predicted to be 1.319±0.06 g/cm3 . Its pKa value is predicted to be 4.33±0.30 .Applications De Recherche Scientifique

Third-Generation Photovoltaics

Quinoline derivatives, including 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline, have gained popularity in third-generation photovoltaic applications . They are used in the design and architecture of photovoltaic cells, with their properties such as absorption spectra and energy levels being detailed for these applications .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . They are used in the architecture and design of these devices, contributing to their performance and characteristics .

Transistors

Quinoline derivatives are also used in transistors . Their unique properties make them suitable for use in these electronic devices .

Biomedical Applications

Quinoline derivatives are being considered as materials for biomedical applications . Their unique properties and potential for modification make them promising candidates for various biomedical uses .

Aurora Kinase Inhibitors

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline can be used in the preparation of nicotinamide derivatives as Aurora kinase inhibitors . These inhibitors have potential applications in cancer treatment .

AXL Kinase Inhibitors

This compound can also be used to prepare nquinolinyloxyphenylbenzenesulfonamides as AXL kinase inhibitors . AXL kinase is a target in cancer therapy, and inhibitors can help to block its activity .

7. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase Inhibitors 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline can be used to prepare N-phenyl-N’- {4- (4-quinolyloxy)phenyl}ureas as VEGFR-2 tyrosine kinase inhibitors . These inhibitors can potentially be used in the treatment of cancer .

8. Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitors This compound can be used to prepare phenoxyquinolines as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase . These inhibitors have potential applications in the treatment of various diseases, including cancer .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline are Aurora kinases , AXL kinase , vascular endothelial growth factor receptor 2 (VEGFR-2) , and platelet-derived growth factor receptor tyrosine kinase . These targets play crucial roles in cell division, signal transduction, angiogenesis, and cell growth, respectively .

Mode of Action

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as cell division and signal transduction .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting Aurora kinases, it disrupts the cell cycle, particularly mitosis . Inhibition of AXL kinase affects signal transduction pathways involved in cell survival, proliferation, and migration . By inhibiting VEGFR-2, the compound disrupts angiogenesis, the process by which new blood vessels form . Inhibition of platelet-derived growth factor receptor tyrosine kinase affects cell growth and division .

Result of Action

The molecular and cellular effects of 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline’s action include disruption of cell division, alteration of signal transduction pathways, inhibition of angiogenesis, and modulation of cell growth . These effects can lead to the death of cancer cells, making the compound a potential anticancer agent .

Propriétés

IUPAC Name |

6,7-dimethoxy-4-(4-nitrophenoxy)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-22-16-9-13-14(10-17(16)23-2)18-8-7-15(13)24-12-5-3-11(4-6-12)19(20)21/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYKZXCOGVCXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)

![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)

![1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3112605.png)